MMV665852

Descripción

Propiedades

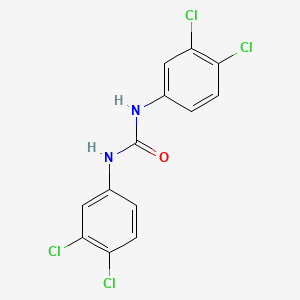

IUPAC Name |

1,3-bis(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPIZPXVHVYTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195624 | |

| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4300-43-0 | |

| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4300-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4300-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(3,4-dichlorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4'-TETRACHLOROCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A83C0L6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: MMV665852 Mechanism of Action Against Schistosoma mansoni

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the N,N′-diarylurea compound MMV665852, a promising antischistosomal agent identified from the Medicines for Malaria Venture (MMV) Malaria Box. This compound demonstrates potent in vitro activity against both early-stage (schistosomula) and adult Schistosoma mansoni, as well as in vivo efficacy in a murine model of schistosomiasis. While the precise molecular target in S. mansoni remains to be definitively elucidated, this guide synthesizes the available data on its efficacy, outlines the experimental protocols for its evaluation, and proposes a putative mechanism of action based on the known activities of the N,N′-diarylurea chemical class. The information presented herein is intended to support further research and development of this compound and its analogs as novel schistosomicidal drugs.

Introduction

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, raises concerns about the potential for drug resistance and highlights the urgent need for new therapeutic agents with novel mechanisms of action. The N,N′-diarylurea this compound has emerged as a significant lead compound with demonstrated activity against S. mansoni. This guide provides an in-depth look at the current understanding of its antischistosomal properties.

Quantitative Efficacy Data

This compound has been evaluated for its efficacy against different life stages of S. mansoni both in vitro and in vivo. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Activity of this compound against S. mansoni

| Life Stage | Parameter | Value (µM) | Reference |

| Adult Worms | IC50 | 0.8 | [1] |

| Newly Transformed Schistosomula (NTS) | IC50 | 4.7 | [2] |

Table 2: In Vivo Efficacy of this compound in S. mansoni-Infected Mice

| Dosing Regimen | Worm Burden Reduction (%) | Reference |

| Single oral dose of 400 mg/kg | 53 | [1] |

Proposed Mechanism of Action

While the specific molecular target of this compound in Schistosoma mansoni has not yet been experimentally confirmed, a putative mechanism of action can be proposed based on the known biological activities of the N,N′-diarylurea chemical class. Studies on other organisms, including cancer cells and other parasites like Leishmania and Trypanosoma, have shown that N,N′-diarylureas can inhibit protein synthesis at the initiation stage.[3]

This proposed mechanism involves the activation of eIF2α-kinases. The phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) leads to a global attenuation of mRNA translation, thereby inhibiting protein synthesis and ultimately leading to parasite death.[3] Further investigation is required to validate this proposed pathway in S. mansoni.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for the mechanism of action of this compound.

Caption: Proposed signaling pathway of this compound in S. mansoni.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's antischistosomal activity.

In Vitro Drug Susceptibility Assays

-

Worm Recovery: Adult S. mansoni are collected from mice 49-70 days post-infection by portal vein perfusion.

-

Culture Conditions: Worms are maintained in RPMI 1640 medium supplemented with 5% Fetal Calf Serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Drug Incubation: Three male and three female worms are placed in each well of a 24-well plate containing the test compound (e.g., this compound) at various concentrations. A control group with DMSO (vehicle) is included.

-

Viability Assessment: Worm viability is assessed microscopically at 1, 24, 48, and 72 hours post-incubation. Phenotypic changes such as motility reduction, tegumental alterations, and death are recorded.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

-

Cercarial Transformation: S. mansoni cercariae are mechanically transformed into schistosomula.

-

Culture Conditions: NTS are cultured in Medium 199 supplemented with 5% FCS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO₂.

-

Drug Incubation: Approximately 100 NTS per well are incubated in a 96-well plate with the test compounds at desired concentrations.

-

Viability Assessment: Viability is assessed microscopically after 72 hours of incubation.

-

Data Analysis: The IC50 values are determined from the observed viability at different compound concentrations.

In Vivo Efficacy Assay

-

Animal Model: Female mice are infected with approximately 100 S. mansoni cercariae via subcutaneous injection.

-

Drug Administration: At 7-8 weeks post-infection, a single oral dose of this compound (e.g., 400 mg/kg) is administered to the infected mice. A vehicle-treated control group is included.

-

Worm Burden Assessment: Two to three weeks after treatment, mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by portal perfusion.

-

Data Analysis: The worm burden reduction is calculated by comparing the mean number of worms in the treated group to the control group.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the in vitro and in vivo experimental protocols.

Caption: Workflow for in vitro antischistosomal drug screening.

Caption: Workflow for in vivo efficacy testing of schistosomicidal compounds.

Conclusion and Future Directions

This compound is a validated hit compound with promising antischistosomal activity. The quantitative data on its in vitro and in vivo efficacy provide a strong foundation for its further development. While a definitive mechanism of action is yet to be established, the proposed inhibition of protein synthesis via eIF2α-kinase activation offers a plausible hypothesis that warrants experimental validation.

Future research should focus on:

-

Target Identification: Employing chemical proteomics or genetic approaches to identify the specific molecular target(s) of this compound in S. mansoni.

-

Mechanism Validation: Conducting biochemical and molecular assays to confirm the proposed inhibition of translation initiation.

-

Lead Optimization: Synthesizing and evaluating further analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

Ultrastructural Studies: Using electron microscopy to investigate the morphological changes induced by this compound in the parasite, particularly on the tegument.

Addressing these research questions will be crucial in advancing this compound and the N,N′-diarylurea class of compounds as a new generation of much-needed antischistosomal drugs.

References

- 1. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of the Di-Substituted Urea-Derived Compound I-17 in Leishmania In Vitro Infections - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to the Antimalarial Action of MMV665852

For Immediate Release

[Shanghai, China] – In the relentless pursuit of novel therapeutics to combat malaria, understanding the precise molecular targets of promising compounds is paramount. This technical guide delves into the biological target and mechanism of action of MMV665852, a diarylurea compound identified as a potent inhibitor of Plasmodium falciparum, the deadliest species of human malaria parasite. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial discovery and development.

Executive Summary

The Biological Target: PfATP2, a Putative Phospholipid Flippase

The identification of PfATP2 as the likely target of this compound stems from in vitro evolution studies aimed at generating drug-resistant parasite lines. These studies revealed that resistance to this compound is consistently associated with the amplification of the pfatp2 gene.[1][2] This genetic adaptation points to a direct interaction between the compound and the protein or a closely related pathway.

Further compelling evidence comes from genetic manipulation of P. falciparum:

-

Overexpression of PfATP2 in parasite lines resulted in a decreased sensitivity to this compound, indicating that an increased amount of the target protein can overcome the inhibitory effect of the drug.[1][2]

-

Conversely, knockdown of PfATP2 rendered the parasites hypersensitive to the compound, demonstrating that reduced levels of the target make the parasite more vulnerable to the drug's action.[1][2]

PfATP2 is believed to function as a phospholipid flippase, an enzyme responsible for translocating phospholipids from the outer leaflet to the inner leaflet of a cell membrane. This process is crucial for maintaining membrane asymmetry, which is vital for various cellular functions, including membrane trafficking and signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound and the impact of PfATP2 expression levels on its efficacy.

| Parameter | Value | Cell Line/Conditions | Reference |

| IC50 of this compound | 1160 nM | P. falciparum 3D7 clone | [3] |

| Effect of PfATP2 Overexpression | Reduced sensitivity | Genetically engineered P. falciparum | [1][2] |

| Effect of PfATP2 Knockdown | Hypersensitivity | Genetically engineered P. falciparum | [1][2] |

Proposed Mechanism of Action

This compound is a member of the diarylurea class of compounds.[3][4][5][6] While the precise molecular interactions are still under investigation, the available data supports a model where this compound inhibits the flippase activity of PfATP2. This inhibition disrupts the parasite's ability to maintain phospholipid asymmetry in its plasma membrane.

Interestingly, this compound and structurally related compounds have also been observed to cause dysregulation of intracellular pH in the parasite.[1] The connection between the inhibition of PfATP2's flippase activity and the observed pH imbalance is a key area of ongoing research. It is hypothesized that the disruption of membrane lipid composition may indirectly affect the function of proton pumps or other ion transporters, leading to the observed pH changes.

Experimental Protocols

The following sections detail the key experimental methodologies used to elucidate the biological target of this compound.

In Vitro Evolution for Resistance Selection

This protocol is designed to select for drug-resistant parasites by continuous culture in the presence of a sub-lethal concentration of the compound.

Methodology:

-

Plasmodium falciparum cultures are initiated at a defined parasitemia.

-

The culture medium is supplemented with a sub-lethal concentration of this compound (typically at or below the IC50 value).

-

Parasites are maintained in continuous culture, with regular monitoring of parasitemia.

-

The drug concentration is gradually increased as the parasite population adapts.

-

Once a resistant population is established, individual parasite clones are isolated by limiting dilution.

-

Genomic DNA is extracted from both the resistant clones and the parental wild-type strain.

-

Whole-genome sequencing is performed to identify genetic changes, such as single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations (CNVs).

-

Comparative genomic analysis reveals genetic modifications consistently associated with the resistant phenotype, such as the amplification of the pfatp2 gene.

Genetic Manipulation of PfATP2 Expression

To validate the role of PfATP2 in this compound sensitivity, genetic engineering techniques are employed to modulate its expression in the parasite.

Methodology for Overexpression:

-

A plasmid is constructed containing the pfatp2 coding sequence under the control of a strong, constitutive promoter.

-

The plasmid also contains a selectable marker for drug selection (e.g., human dihydrofolate reductase, conferring resistance to WR99210).

-

The plasmid is introduced into wild-type P. falciparum parasites via electroporation.

-

Transfected parasites are selected by culturing in the presence of the corresponding drug.

-

Successful overexpression of PfATP2 is confirmed by quantitative PCR (qPCR) or Western blotting.

-

The drug sensitivity of the PfATP2-overexpressing line and the wild-type line to this compound is then compared using standard dose-response assays.

Methodology for Knockdown:

-

A conditional knockdown system, such as the TetR-DOZI-aptamer system, is utilized.

-

The endogenous pfatp2 gene is tagged with a sequence that allows for its regulation by anhydrotetracycline (aTc).

-

In the absence of aTc, the expression of PfATP2 is repressed.

-

The effect of PfATP2 knockdown on parasite viability and its sensitivity to this compound is assessed in the presence and absence of aTc.

Conclusion and Future Directions

The convergence of evidence from genetic and pharmacological studies strongly supports PfATP2 as the primary biological target of this compound. The disruption of this putative phospholipid flippase presents a novel and compelling mechanism for antimalarial action.

Future research should focus on:

-

Biochemical validation: Directly demonstrating the inhibitory effect of this compound on the enzymatic activity of purified PfATP2.

-

Structural biology: Determining the co-crystal structure of this compound bound to PfATP2 to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for the development of more potent analogs.

-

Mechanism of pH dysregulation: Investigating the downstream effects of PfATP2 inhibition to fully understand the link between lipid asymmetry, ion homeostasis, and parasite death.

The identification of PfATP2 as a druggable target opens up new avenues for the development of a novel class of antimalarial drugs, a critical step in the global effort to eradicate malaria.

References

- 1. PfATP2 is a flippase on the Plasmodium falciparum surface that is important for growth and influences parasite sensitivity to antiplasmodial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel diaryl ureas with efficacy in a mouse model of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Diarylureas: A Promising New Front in the Fight Against Schistosomiasis

An In-depth Technical Guide for Drug Development Professionals

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions globally.[1][2] For decades, the control of schistosomiasis has relied almost exclusively on a single drug, praziquantel.[1][3] While effective, the specter of drug resistance and praziquantel's limited efficacy against juvenile worm stages necessitate the urgent development of new antischistosomal agents with novel mechanisms of action.[1][3] In this context, N,N'-diarylurea compounds have emerged as a promising new chemotype, demonstrating potent activity against Schistosoma mansoni.[1][3][4]

This technical guide provides a comprehensive overview of the current state of research on N,N'-diarylurea compounds for the treatment of schistosomiasis. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antiparasitic therapies.

The Emergence of a New Antischistosomal Chemotype

The journey of N,N'-diarylureas as potential antischistosomal agents began with the screening of the Medicines for Malaria Venture (MMV) Malaria Box.[1] This screening identified MMV665852, a symmetrical N,N'-diarylurea, as a potent inhibitor of S. mansoni viability.[1] This initial hit compound demonstrated an in vitro 50% inhibitory concentration (IC50) of 0.8 μM and reduced the worm burden in infected mice by 53% following a single 400 mg/kg oral dose.[1][3] These promising initial findings spurred further investigation into the structure-activity relationships (SAR) of this compound class.

Structure-Activity Relationship (SAR) and Lead Optimization

Subsequent research has focused on modifying the structure of the lead compound this compound to improve its efficacy, solubility, and pharmacokinetic properties. Key findings from these SAR studies include:

-

Requirement for Electron-Withdrawing Groups: The antischistosomal activity of the N,N'-diarylurea series appears to be dependent on the presence of electron-withdrawing groups on both aryl units.[3]

-

Impact of Aryl Substructures:

-

Compounds containing a 4-fluoro-3-trifluoromethylphenyl substructure have consistently demonstrated the best in vivo antischistosomal activities.[4]

-

The inclusion of 3-trifluoromethyl-4-pyridyl and 2,2-difluorobenzodioxole substructures has been shown to improve plasma exposure.[4]

-

4-benzonitrile substructures also contribute to high activity against ex vivo S. mansoni.[4]

-

-

Solubility and Lipophilicity: Efforts to increase aqueous solubility by replacing one of the 4-fluoro-3-trifluoromethylphenyl groups with azaheterocycles, benzoic acids, benzamides, or benzonitriles successfully decreased lipophilicity and, in most cases, increased solubility.[4]

-

Metabolic Stability: While there is no clear-cut relationship between lipophilicity and metabolic stability, compounds featuring 3-trifluoromethyl-4-pyridyl substructures have been found to be metabolically stable.[4]

The following diagram illustrates the general workflow for the discovery and evaluation of N,N'-diarylurea compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for key N,N'-diarylurea compounds and their analogs that have been reported in the literature.

Table 1: In Vitro Activity of N,N'-Diarylurea Compounds against S. mansoni

| Compound/Analog | NTS IC50 (μM) | Adult Worm IC50 (μM) | Cytotoxicity (L6 cells) IC50 (μM) | Selectivity Index (SI) | Reference |

| This compound | - | 0.8 | >50 | 64 | [1][4] |

| Compound 1 | 0.15 | 0.18 | - | - | [4] |

| SF5-Containing Analogs | 0.6 - 7.7 | 0.1 - 1.6 | - | 5.1 - 26.4 | [3][5] |

| Various Analogs | - | ≤10 (IC90) | - | ≥2.8 | [1][6] |

Table 2: In Vivo Efficacy of N,N'-Diarylurea Compounds in S. mansoni-Infected Mice

| Compound/Analog | Dose (mg/kg) | Dosing Regimen | Worm Burden Reduction (%) | Reference |

| This compound | 400 | Single oral dose | 53 | [1][4] |

| This compound | 100 | Single oral dose | 0 | [4] |

| Compound 1 | 100 | Single oral dose | 40-50 | [4] |

| Compound 15 | 100 | Single oral dose | 37-50 | [4] |

| Compound 18 | 100 | Single oral dose | 50 | [4] |

| Compound 18 | 80 | Four consecutive doses | 53 | [4] |

| Unnamed Analog | 400 | Single oral dose | 66 | [1][6] |

| SF5-Containing Analogs | - | - | Not significant | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following are summaries of key experimental protocols used in the evaluation of N,N'-diarylurea compounds.

In Vitro Assays

-

Newly Transformed Schistosomula (NTS) Assay:

-

S. mansoni cercariae are mechanically transformed into schistosomula.

-

The schistosomula are cultured in a suitable medium (e.g., M199) supplemented with antibiotics and serum.

-

Compounds are added at various concentrations.

-

After a 72-hour incubation period, the viability of the NTS is assessed, often by microscopy, to determine the IC50 values.[1][4]

-

-

Adult Worm Assay:

-

Adult S. mansoni worms are recovered from infected mice (typically 7-8 weeks post-infection) by portal vein perfusion.[7]

-

Worms are cultured in a suitable medium (e.g., RPMI-1640) supplemented with antibiotics and serum.

-

Compounds are added at various concentrations.

-

Worm motility and morphological changes are observed and scored at different time points (e.g., 24, 48, 72 hours) to determine IC50 values.[1]

-

-

Cytotoxicity Assay:

-

Rat myoblast L6 cells are cultured in a suitable medium.

-

The cells are exposed to the test compounds at various concentrations for a defined period (e.g., 72 hours).

-

Cell viability is determined using a colorimetric assay (e.g., Alamar Blue).

-

The IC50 values are calculated to assess the compound's toxicity against a mammalian cell line.[3]

-

In Vivo Evaluation

-

S. mansoni-Infected Mouse Model:

-

Mice are infected with S. mansoni cercariae.

-

Treatment with the test compounds is initiated at a specific time point post-infection (e.g., 6-7 weeks).

-

Compounds are typically administered orally as a single dose or in a multi-dose regimen.[4][6]

-

At a predetermined time after treatment, the mice are euthanized, and the remaining adult worms are recovered and counted.

-

The worm burden reduction is calculated by comparing the number of worms in the treated group to that in an untreated control group.[4]

-

The logical relationship between key structural features and the observed biological activity is depicted in the diagram below.

Challenges and Future Directions

Despite the promising in vitro potency of many N,N'-diarylurea compounds, a significant challenge remains the translation of this activity into in vivo efficacy.[3] Several studies have noted a lack of direct correlation between plasma exposure and worm burden reduction.[3][4] This suggests that factors beyond simple drug concentration, such as tissue distribution, metabolism, and interaction with host factors, may play a critical role in the in vivo activity of these compounds.

Future research should focus on:

-

Improving Physicochemical Properties: Further optimization to enhance aqueous solubility and formulate compounds for improved oral bioavailability is crucial.[6][8]

-

Understanding the Mechanism of Action: Elucidating the specific molecular target(s) of N,N'-diarylureas in Schistosoma will enable more rational drug design and could reveal new parasite vulnerabilities.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In-depth PK/PD studies are needed to better understand the relationship between drug exposure, parasite killing kinetics, and in vivo efficacy.[4]

-

Broadening the Spectrum of Activity: While most studies have focused on S. mansoni, evaluating the most promising leads against other medically important species like S. haematobium and S. japonicum is an important next step.

Conclusion

N,N'-diarylureas represent a valuable new class of chemical scaffolds with demonstrated potential for the treatment of schistosomiasis. The lead compound, this compound, and its subsequent analogs have shown potent in vitro activity against both the schistosomula and adult stages of S. mansoni. While challenges in translating this potency to in vivo models persist, ongoing medicinal chemistry efforts to refine the physicochemical and pharmacokinetic properties of these compounds hold significant promise. Continued investigation into their mechanism of action and PK/PD relationships will be critical in advancing this promising class of molecules towards clinical development and, ultimately, providing a new tool in the global effort to control and eliminate schistosomiasis.

References

- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCHISTOACT: a protocol for an open-label, five-arm, non-inferiority, individually randomized controlled trial of the efficacy and safety of praziquantel plus artemisinin-based combinations in the treatment of Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmv.org [mmv.org]

The Discovery and Origin of MMV665852: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and origin of the antimalarial compound MMV665852. Identified through a large-scale screening effort and made available via the Medicines for Malaria Venture (MMV) Malaria Box, this N,N'-diarylurea represents a promising chemotype for antimalarial drug discovery. This whitepaper details the compound's origins, summarizes its known biological activity, outlines the experimental methodologies employed in its initial identification, and explores its potential mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents with diverse mechanisms of action. In response to this global health challenge, the Medicines for Malaria Venture (MMV) initiated the Open Access Malaria Box program to catalyze research and development in this area.[1] The Malaria Box comprises a collection of 400 compounds with confirmed activity against the blood-stage of P. falciparum, selected from a massive screening campaign of approximately four million compounds.[1] Among these compounds is this compound, a N,N'-diarylurea that has since been investigated for its therapeutic potential against other pathogens, notably Schistosoma mansoni.[2] This guide focuses on the core aspects of this compound's discovery as an antimalarial agent.

Discovery and Origin

This compound was identified as part of a large-scale, open-source drug discovery initiative. The compound originated from the screening of extensive compound libraries from St. Jude Children's Research Hospital, Novartis, and GlaxoSmithKline (GSK).[1] The 400 compounds ultimately selected for the Malaria Box, including this compound, were chosen to represent a broad range of structural diversity and possess drug-like properties suitable for oral administration with minimal toxicophores.[1]

The overarching goal of the Malaria Box project was to provide the global research community with free access to promising starting points for drug discovery programs, not only for malaria but also for other neglected diseases.[1][3] Researchers receiving the Malaria Box were encouraged to publish their findings in the public domain to foster a collaborative research environment.[1]

Quantitative Biological Data

All compounds included in the Malaria Box have confirmed activity against the chloroquine-sensitive (3D7) strain of P. falciparum.[4] The biological data for this compound, including its 50% effective concentration (EC50) against P. falciparum 3D7 and its 50% cytotoxic concentration (CC50) against human embryonic kidney (HEK-293) cells, are archived in the ChEMBL-NTD repository.[4][5] While the direct search results did not yield the specific EC50 value, this information is publicly available through the ChEMBL database. The general threshold for inclusion in the Malaria Box was an activity of at least 4 µM against P. falciparum 3D7 and a selectivity index (CC50/EC50) of at least 10.[3]

Subsequent studies on this compound have primarily focused on its antischistosomal activity. The table below summarizes the reported in vitro activity of this compound against Schistosoma mansoni.

| Organism | Stage | Assay Duration | IC50 (µM) | Reference |

| Schistosoma mansoni | Adult Worms | 72 hours | ≤0.8 | [2] |

| Schistosoma mansoni | Newly Transformed Schistosomula (NTS) | 72 hours | Data not specified | [2] |

Table 1: In Vitro Activity of this compound against Schistosoma mansoni

Experimental Protocols

The initial identification of this compound as an active antimalarial compound resulted from a high-throughput screening (HTS) campaign. The methodologies employed in these large-scale screens and subsequent confirmatory assays are detailed below.

High-Throughput Screening (HTS) of Compound Libraries

The primary screening of the GSK, Novartis, and St. Jude compound libraries was a whole-cell phenotypic screen against the blood stages of P. falciparum.[4] The specific assay utilized for the confirmatory screening of the 685 compounds shortlisted for the Malaria Box was a novel anti-malarial imaging assay developed by Duffy and Avery.[4]

Protocol: Anti-malarial Imaging Assay

-

Parasite Culture: P. falciparum 3D7 (chloroquine-sensitive) is cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, HEPES, and L-glutamine under a gas mixture of 1% O2, 5% CO2, and 94% N2 at 37°C.[6]

-

Compound Plating: Test compounds are serially diluted and plated in 96-well or 384-well microplates.

-

Parasite Seeding: Asynchronous or synchronized parasite cultures are added to the wells containing the test compounds.

-

Incubation: Plates are incubated for a standard duration, typically 48 to 72 hours, under the same conditions as the parasite culture.

-

Staining: After incubation, the cells are stained with a DNA-specific fluorescent dye, such as DAPI (4',6-diamidino-2-phenylindole), which stains the parasite nuclei.

-

Imaging: The plates are imaged using a high-content imaging system.

-

Image Analysis: Automated image analysis software is used to count the number of infected and uninfected erythrocytes in each well.

-

Data Analysis: The percentage of parasite growth inhibition is calculated relative to vehicle-treated controls (e.g., DMSO). The EC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

Cytotoxicity Assay

To assess the selectivity of the hit compounds, cytotoxicity assays were performed on a mammalian cell line, typically HEK-293 cells.[4]

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: HEK-293 cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated controls. The CC50 values are determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

The precise molecular target and mechanism of action of this compound in P. falciparum have not been definitively elucidated. However, studies on diarylurea compounds suggest several potential mechanisms. Diarylureas are known to act as kinase inhibitors in various biological systems.[7] In the context of malaria, potential targets for diarylureas have included plasmepsin II and dihydroorotate dehydrogenase, although a clear correlation between enzyme inhibition and cellular potency has often been lacking.[8]

More recent evidence has pointed towards a potential role of PfATPase2 as a target for diarylurea compounds. However, this remains an area of active investigation. The general mechanism of action for many diarylureas involves binding to the ATP-binding pocket of kinases, often in their inactive conformation.[7]

As no specific signaling pathways have been definitively linked to the antimalarial action of this compound, a generalized diagram of a kinase inhibition pathway is presented below for illustrative purposes.

Figure 1: Generalized Kinase Inhibition Pathway

Experimental and Logical Workflows

The discovery and initial characterization of this compound followed a logical and systematic workflow, which is common in early-stage drug discovery.

Figure 2: this compound Discovery Workflow

Conclusion

This compound, a diarylurea compound from the MMV Malaria Box, represents a valuable starting point for the development of new antimalarial therapies. Its discovery through a large-scale, collaborative screening effort highlights the power of open-source initiatives in drug discovery. While its primary antimalarial activity is confirmed, further research is required to elucidate its precise mechanism of action and to optimize its structure for improved efficacy and pharmacokinetic properties. The availability of this compound and its analogs for further investigation provides a critical resource for the scientific community in the ongoing fight against malaria and other parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.plos.org [journals.plos.org]

- 4. mmv.org [mmv.org]

- 5. chembl.gitbook.io [chembl.gitbook.io]

- 6. AID 660866 - MMV: Inhibition of Plasmodium falciparum 3D7 (EC50). - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Evaluation of Diarylureas for Activity Against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture and Biological Profile of MMV665852: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MMV665852, a promising antischistosomal agent. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel anthelmintics.

Chemical Structure and Properties

This compound is an N,N'-diarylurea distinguished by a specific substitution pattern of four chlorine atoms on its two phenyl rings. The definitive chemical structure and its key identifiers are presented below.

Chemical Structure:

Unfortunately, a definitive public domain chemical structure diagram for this compound could not be located in the conducted research.

Chemical Identifiers:

| Property | Value |

| Molecular Formula | C₁₃H₈Cl₄N₂O |

| Molecular Weight | 350.03 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(3,4-dichlorophenyl)urea |

| SMILES | Clc1cc(Cl)ccc1NC(=O)Nc1ccc(Cl)c(Cl)c1 |

| InChI | InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(11(16)5-7)18-13(20)19-10-4-2-8(15)6-12(10)17/h1-6H,(H2,18,19,20) |

Physicochemical Properties:

| Property | Value |

| Physical State | Solid |

| Purity | >95% (as typically supplied for research) |

| Solubility | Data not readily available. Likely soluble in organic solvents like DMSO and DMF. |

| Melting Point | Not specified in the available literature. |

| Boiling Point | Not specified in the available literature. |

| pKa | Not specified in the available literature. |

Biological Activity and Mechanism of Action

This compound has demonstrated significant activity against Schistosoma mansoni, a major causative agent of schistosomiasis. While the precise mechanism of action is still under investigation, its classification as an N,N'-diarylurea suggests potential interference with key signaling pathways within the parasite.

Signaling Pathway Hypothesis:

N,N'-diarylureas are known to inhibit various protein kinases. It is hypothesized that this compound may target a specific kinase or a set of kinases essential for the survival, development, or reproduction of Schistosoma mansoni. Disruption of these signaling cascades could lead to parasite paralysis, tegumental damage, and eventual death.

Caption: Hypothesized signaling pathway for this compound's antischistosomal activity.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and biological evaluation of N,N'-diarylureas like this compound.

Synthesis of N,N'-Diarylureas

A common method for the synthesis of unsymmetrical N,N'-diarylureas involves the reaction of a substituted aniline with a substituted isocyanate.

Workflow for N,N'-Diarylurea Synthesis:

Caption: General workflow for the synthesis of N,N'-diarylurea compounds.

Detailed Methodology:

-

Reaction Setup: To a solution of the substituted aniline (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the substituted isocyanate (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antischistosomal Activity Assay

The efficacy of this compound against Schistosoma mansoni can be assessed using an in vitro worm motility assay.

Workflow for In Vitro Antischistosomal Assay:

The Antischistosomal Potential of N,N'-Diarylurea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, continues to pose a significant global health burden. With the mainstay of treatment, praziquantel, facing concerns of emerging resistance and limited efficacy against juvenile worms, the discovery of novel antischistosomal agents is a critical priority. The N,N'-diarylurea chemotype has recently emerged as a promising scaffold for the development of new drugs against schistosomiasis, demonstrating potent activity against different life stages of the parasite. This technical guide provides an in-depth overview of the antischistosomal activity of N,N'-diarylurea derivatives, focusing on quantitative efficacy data, detailed experimental protocols, and the potential molecular pathways involved.

Quantitative Efficacy of N,N'-Diarylurea Analogs

The antischistosomal activity of a range of N,N'-diarylurea analogs has been evaluated in vitro against both newly transformed schistosomula (NTS) and adult Schistosoma mansoni worms, as well as in vivo in murine models of schistosomiasis. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the potency and selectivity of these compounds.

Table 1: In Vitro Activity of N,N'-Diarylurea Analogs against Schistosoma mansoni

| Compound/Analog | NTS IC50 (µM) | Adult Worm IC50 (µM) | Cytotoxicity (L6 Cells) IC50 (µM) | Selectivity Index (SI) (Adult Worm) | Reference |

| MMV665852 | 4.7 | 0.8 | >10 | >12.5 | [1] |

| Analog 1 | - | ≤0.8 | - | - | [2] |

| Analog 2 | - | ≤0.8 | - | - | [2] |

| Analog 10 | - | ≤0.8 | - | - | [2] |

| Analog 29 | - | ≤0.8 | - | - | [2] |

| Analog 37 | - | ≤0.8 | - | - | [2] |

| Analog 38 | - | ≤0.8 | - | - | [2] |

| Analog 40 | - | ≤0.8 | - | - | [2] |

| Analog 45 | - | ≤0.8 | - | - | [2] |

| SF5-Containing Analog (Series 1) | 0.6 - 7.7 | 0.1 - 1.6 | - | 5.1 - 26.4 | [3][4] |

| 4-fluoro-3-trifluoromethylphenyl analog | 0.15 | 0.18 | >100 (HFF, HEK293, HC04, RAJI) | >555 | [5] |

| 3-trifluoromethyl-4-pyridyl analog | - | - | >100 (HFF, HEK293, HC04, RAJI) | - | [5] |

| 2,2-difluorobenzodioxole analog | - | - | >100 (HFF, HEK293, HC04, RAJI) | - | [5] |

| 4-benzonitrile analog | - | - | >100 (HFF, HEK293, HC04, RAJI) | - | [5] |

SI = IC50 in L6 cells / IC50 in adult S. mansoni

Table 2: In Vivo Efficacy of N,N'-Diarylurea Analogs in S. mansoni-Infected Mice

| Compound/Analog | Dose (mg/kg) | Administration Route | Worm Burden Reduction (%) | Reference |

| This compound | 400 | Oral (single dose) | 53 | [3][5] |

| This compound Analog | 400 | Oral (single dose) | 66 (statistically significant) | [2][6] |

| Other this compound Analogs (8 compounds) | 400 | Oral (single dose) | 0 - 43 | [2][6] |

| 4-fluoro-3-trifluoromethylphenyl analogs (3 compounds) | 100 | Oral (single dose) | 37 - 50 | [5] |

| SF5-Containing Analogs (4 selected compounds) | - | - | No significant activity | [3][4] |

| Compound 7 (Wu et al.) | 100 | Oral (single dose) | 40 | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of antischistosomal compounds. The following sections outline the key methodologies for in vitro and in vivo testing of N,N'-diarylurea derivatives.

In Vitro Antischistosomal Assays

1. Preparation of Schistosoma mansoni Life Stages

-

Newly Transformed Schistosomula (NTS):

-

Mechanically transform S. mansoni cercariae by vortexing or shearing through a syringe and needle to separate the tails from the bodies.

-

Purify the schistosomula from the tails and other debris using a Percoll gradient.

-

Wash the purified NTS with an appropriate culture medium, such as RPMI-1640 or M199, supplemented with antibiotics.

-

-

Adult Worms:

-

Infect mice with S. mansoni cercariae.

-

After 6-8 weeks, euthanize the mice and perfuse the hepatic portal system and mesenteric veins to recover adult worm pairs.

-

Wash the collected worms in culture medium to remove host blood cells and debris.

-

2. In Vitro Drug Susceptibility Assay

-

Dispense a defined number of NTS (e.g., 50-100) or adult worms (e.g., 1-2 pairs) into each well of a 96-well plate containing culture medium.

-

Prepare serial dilutions of the N,N'-diarylurea compounds in the same culture medium.

-

Add the compound dilutions to the wells, ensuring a final DMSO concentration that is non-toxic to the parasites (typically ≤ 0.5%). Include appropriate controls (medium only and medium with DMSO).

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for up to 72 hours.

-

Assess parasite viability at different time points (e.g., 24, 48, and 72 hours) using a microscope. Phenotypic changes such as decreased motility, tegumental damage, and death are recorded.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of dead or severely damaged parasites against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antischistosomal Efficacy Assay

-

Infect female Swiss mice (or another suitable strain) with a defined number of S. mansoni cercariae (e.g., 80-100) via subcutaneous injection.

-

At a specific time post-infection (e.g., 21 days for juvenile worm studies or 42-49 days for adult worm studies), administer the N,N'-diarylurea compounds to the mice. Administration is typically a single oral gavage, but other routes and dosing regimens can be employed.

-

Include a vehicle control group and a positive control group (e.g., praziquantel).

-

At a predetermined time after treatment (e.g., 14-21 days), euthanize the mice.

-

Perfuse the hepatic portal system and mesenteric veins to recover the adult worms.

-

Count the number of male, female, and paired worms.

-

Calculate the percentage of worm burden reduction for each treatment group compared to the vehicle control group.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular target of N,N'-diarylureas in Schistosoma is yet to be definitively identified, evidence suggests that these compounds may act as protein kinase inhibitors. Protein kinases are crucial for a multitude of cellular processes in the parasite, including development, reproduction, and survival within the host. Key signaling pathways that are potential targets include the Mitogen-Activated Protein Kinase (MAPK) and the Transforming Growth Factor-beta (TGF-β) pathways.

Experimental Workflow for Antischistosomal Drug Screening

The general workflow for screening and evaluating the antischistosomal activity of N,N'-diarylurea compounds is depicted below.

References

- 1. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N’-Diarylureas as Antischistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

MMV665852: A Technical Guide on a Promising Antischistosomal Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N,N′-diarylurea compound MMV665852 and its significance in parasitology research, with a primary focus on its activity against Schistosoma mansoni, the causative agent of intestinal schistosomiasis. This document synthesizes key findings on its efficacy, outlines detailed experimental protocols, and presents data in a structured format to facilitate further research and development in the pursuit of new antischistosomal therapies.

Introduction

Schistosomiasis is a debilitating parasitic disease affecting millions worldwide, with treatment options largely reliant on a single drug, praziquantel.[1] The emergence of drug resistance necessitates the discovery and development of novel antischistosomal agents with different modes of action.[1] this compound, an N,N′-diarylurea, was identified as a promising lead compound from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of 400 commercially available malaria-active compounds.[1] This compound has demonstrated significant activity against Schistosoma mansoni in both larval and adult stages.[1] N,N′-diarylureas as a chemical class have been investigated for a wide range of biological activities, including applications in oncology, immunology, and infectious diseases.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its analogs against Schistosoma mansoni.

Table 1: In Vitro Activity of this compound and Analogs against S. mansoni

| Compound | Target Stage | IC50 (μM) | IC90 (μM) | Time to Effect (h) | Selectivity Index (L6 Cells) |

| This compound | Adult Worms | 0.8[1] | - | - | - |

| Analog 1 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |

| Analog 2 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |

| Analog 10 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |

| Analog 29 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |

| Analog 37 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |

| Analog 38 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |

| Analog 40 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |

| Analog 45 | Adult Worms | ≤0.8[1] | ≤2.4[1] | <1[1] | >2.8[1] |

| - | Newly Transformed Schistosomula (NTS) | 0.15 - 5.6[3] | - | - | - |

Table 2: In Vivo Efficacy of this compound and Analogs in S. mansoni-Infected Mice

| Compound | Dose (mg/kg) | Administration Route | Worm Burden Reduction (%) |

| This compound | 400[2] | Oral (single dose) | 53[1] |

| Analog 1 | 400[1] | Oral (single dose) | 66 (statistically significant)[1] |

| Other Analogs (8 compounds) | 400[1] | Oral (single dose) | 0 - 43[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Drug Assay against Newly Transformed Schistosomula (NTS)

-

Cercariae Collection and Transformation: S. mansoni cercariae are collected from infected Biomphalaria glabrata snails.[1] Mechanical transformation is used to obtain schistosomula.[1]

-

Incubation: The newly transformed schistosomula (NTS) are stored for 12 to 24 hours at 37°C and 5% CO2 in Medium 199 supplemented with 5% Fetal Calf Serum (FCS), 100 U/ml penicillin, and 100 μg/ml streptomycin.[1]

-

Assay Setup: 100 NTS per well are incubated in a 96-well plate with the test compound (e.g., at 33.3 μM) diluted in the supplemented medium.[1] Control wells contain NTS exposed to drug-free Dimethyl Sulfoxide (DMSO) at a volume equivalent to the highest drug concentration in the assay.[1]

-

Viability Assessment: The viability of the NTS is assessed microscopically at various time points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]

In Vitro Drug Assay against Adult S. mansoni

-

Worm Collection: Adult S. mansoni are collected from infected mice by dissection 49 to 70 days post-infection.[1]

-

Maintenance: The worms are maintained in RPMI 1640 culture medium supplemented with 5% FCS, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C and 5% CO2.[1]

-

Assay Setup: Test compounds are diluted to the desired concentration (e.g., 33.3 μM) in the supplemented RPMI medium in 24-well plates.[1] Three worms of each sex are added to each well.[1] Control wells contain worms incubated with drug-free DMSO.[1]

-

Viability Assessment: The viability of the adult worms is assessed via microscopic readout at various time points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]

In Vivo Efficacy Study in S. mansoni-Infected Mice

-

Animal Model: Female mice are infected with S. mansoni cercariae.[1]

-

Treatment: At a specified time post-infection (e.g., 49 days), the infected mice are treated with the test compound via oral gavage at a specific dose (e.g., 400 mg/kg).[1]

-

Worm Burden Determination: At a set time after treatment (e.g., 14-21 days), the mice are euthanized, and the adult worms are recovered by perfusion of the hepatic portal system and mesenteric veins.[1] The total number of worms is counted, and the worm burden reduction is calculated by comparing the mean number of worms in the treated group to the untreated control group.[1]

Visualizations

Drug Discovery and Evaluation Workflow for this compound

The following diagram illustrates the general workflow for the identification and initial evaluation of this compound as an antischistosomal agent.

Caption: Workflow for the discovery and evaluation of this compound.

Signaling Pathways

Currently, the specific molecular target and the downstream signaling pathway inhibited by this compound in Schistosoma mansoni have not been elucidated in the available scientific literature. Phenotypic screening has been the primary method for identifying its antischistosomal activity.[1][3] Further research, such as target-based screening, genetic, or proteomic approaches, is required to identify the precise mechanism of action.

Conclusion and Future Directions

This compound stands out as a significant lead compound in the search for new antischistosomal drugs. Its potent in vitro activity against both NTS and adult S. mansoni is promising.[1] However, the moderate in vivo efficacy of the parent compound highlights the need for further optimization.[1] Structure-activity relationship studies have identified analogs with improved in vivo efficacy, suggesting that the N,N′-diarylurea scaffold is a viable starting point for the development of a clinical candidate.[1]

Future research should focus on:

-

Mechanism of Action Studies: Identifying the specific molecular target(s) of this compound in S. mansoni is crucial for understanding its mode of action and for rational drug design.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Optimization: Improving the solubility, metabolic stability, and overall pharmacokinetic profile of this compound analogs is essential for enhancing their in vivo efficacy.[1][4]

-

Broad-Spectrum Activity: Evaluating the most promising analogs against other Schistosoma species is necessary to determine their potential as broad-spectrum antischistosomal agents.

References

An In-depth Technical Guide to the Physicochemical Properties of MMV665852

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV665852, also known by its chemical name 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea, is a promising N,N'-diarylurea compound that has demonstrated significant in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed workflow for elucidating its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding further drug development efforts.

| Property | Value | Source |

| IUPAC Name | 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | PubChem[3] |

| CAS Number | 370-50-3 | LookChem[4] |

| Molecular Formula | C₁₅H₈Cl₂F₆N₂O | PubChem[3] |

| Molecular Weight | 417.1 g/mol | PubChem[3] |

| Melting Point | 231-232 °C | LookChem[4] |

| Calculated logP (XLogP3) | 6.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[3] |

| Aqueous Solubility | Low (experimental value not reported) | [5] |

| pKa | 12.34 ± 0.70 (Predicted) | LookChem[4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds like this compound are outlined below.

Kinetic Aqueous Solubility Assay

This assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer, which is a critical parameter for assessing its potential oral bioavailability.

Materials:

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-compatible)

-

Plate shaker

-

Centrifuge with plate rotor

-

UV/Vis microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

-

Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM in 1% DMSO.

-

Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

After incubation, centrifuge the plate at high speed to pellet any precipitate.

-

Carefully transfer the supernatant to a new UV-compatible 96-well plate.

-

Measure the UV absorbance of the supernatant at a predetermined wavelength maximum for this compound.

-

Calculate the solubility by comparing the absorbance to a standard curve of the compound prepared in a solvent where it is freely soluble.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based in vitro model used to predict the passive permeability of a compound across the gastrointestinal tract.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., 2% lecithin in dodecane)

-

Test compound (this compound)

-

PBS, pH 7.4

-

Acceptor sink buffer (containing a solubility enhancer if necessary)

-

LC-MS/MS or UV/Vis plate reader

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Fill the acceptor wells with the acceptor sink buffer.

-

Prepare the donor solution by dissolving this compound in PBS (pH 7.4) at a known concentration.

-

Add the donor solution to the donor wells.

-

Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV/Vis spectroscopy.

-

The effective permeability coefficient (Pe) is calculated using the following formula:

Pe = (-ln(1 - CA/Cequ)) * (VD * VA) / ((VD + VA) * A * t)

Where:

-

CA is the concentration in the acceptor well

-

Cequ is the equilibrium concentration

-

VD is the volume of the donor well

-

VA is the volume of the acceptor well

-

A is the filter area

-

t is the incubation time

-

Elucidating the Mechanism of Action: A Proposed Workflow

The precise molecular target and signaling pathway of this compound in Schistosoma mansoni have not yet been fully elucidated. The following workflow outlines a rational approach to investigate its mechanism of action, leveraging modern systems biology techniques.

This workflow begins with the confirmation of the antischistosomal phenotype and determination of the potency of this compound. Subsequently, unbiased "omics" approaches, including transcriptomics, proteomics, and metabolomics, are employed to identify global changes in the parasite upon drug treatment. Bioinformatic analysis of these datasets will help to generate hypotheses about the affected biological pathways and potential molecular targets. These hypotheses can then be tested through target deconvolution techniques and validated using genetic tools like RNA interference (RNAi) or CRISPR/Cas9, ultimately leading to the mapping of the specific signaling pathway.

References

- 1. Activities of N,N′-Diarylurea this compound Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activities of N,N'-Diarylurea this compound analogs against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flucofuron | C15H8Cl2F6N2O | CID 67788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of Schistosoma mansoni cercarial secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in Antischistosomal N,N′-Diarylurea SAR - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Schistosomula Killing Activity of MMV665852: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, underscores the urgent need for novel anthelmintics with different mechanisms of action.[1] The N,N′-diarylurea compound, MMV665852, has emerged from phenotypic screening of the Medicines for Malaria Venture (MMV) Malaria Box as a promising antischistosomal lead.[1] This technical guide provides a comprehensive overview of the schistosomula killing activity of this compound, presenting key data, detailed experimental protocols, and a visual representation of the evaluation workflow. While the precise molecular target and signaling pathway within the parasite remain to be fully elucidated, this document synthesizes the current knowledge to aid further research and development in the field of schistosomiasis therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and its analogs against Schistosoma mansoni.

Table 1: In Vitro Activity of Selected N,N′-Diarylurea Analogs Against Newly Transformed Schistosomula (NTS) of S. mansoni

| Compound ID | IC50 (µM) | IC90 (µM) |

| This compound | ~0.8 * | Not Reported |

| Analog 1 | ≤0.5 | ≤1.4 |

| Analog 10 | Killed at 0.26 | Killed at 0.26 |

| Analog 29 | ≤0.5 | ≤1.4 |

| Analog 37 | Killed at 0.26 | Killed at 0.26 |

| Analog 38 | ≤0.5 | ≤1.4 |

| Analog 40 | ≤0.5 | ≤1.4 |

| Analog 45 | ≤0.5 | ≤1.4 |

| Analog 46 | ≤0.5 | ≤1.4 |

Note: The IC50 for this compound is reported for worm viability in a broader context in the source material and is included here for reference.[1] Data for analogs are from a 72-hour incubation period.[1]

Table 2: In Vitro Activity of Selected N,N′-Diarylurea Analogs Against Adult S. mansoni Worms

| Compound ID | IC50 (µM) at 72h | IC90 (µM) at 72h |

| This compound | 0.8 | Not Reported |

| Analog 1 | ≤0.8 | ≤2.4 |

| Analog 2 | ≤0.8 | ≤2.4 |

| Analog 10 | ≤0.8 | ≤2.4 |

| Analog 29 | ≤0.8 | ≤2.4 |

| Analog 37 | ≤0.8 | ≤2.4 |

| Analog 38 | ≤0.8 | ≤2.4 |

| Analog 40 | ≤0.8 | ≤2.4 |

| Analog 45 | ≤0.8 | ≤2.4 |

Source: Adapted from Cowan et al. (2015).[1]

Experimental Protocols

In Vitro Newly Transformed Schistosomula (NTS) Drug Assay

This protocol details the methodology for assessing the activity of compounds against the early developmental stage of S. mansoni.

a. Parasite Preparation:

-

Cercariae of S. mansoni are harvested from infected Biomphalaria glabrata snails.

-

Mechanical transformation into schistosomula is performed.

-

The resulting NTS are maintained in Medium 199 supplemented with 5% Fetal Calf Serum (FCS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C and 5% CO2 for 12 to 24 hours before the assay.[1]

b. Assay Procedure:

-

100 NTS are dispensed into each well of a 96-well plate.

-

Test compounds, including this compound, are diluted in the supplemented Medium 199 and added to the wells. A typical screening concentration is 33.3 µM.[1]

-

Control wells contain NTS exposed to the same concentration of the vehicle (e.g., DMSO) used to dissolve the compounds.[1]

-

The plates are incubated at 37°C and 5% CO2 for 72 hours.

c. Viability Assessment:

-

The viability of the schistosomula is assessed at 24, 48, and 72 hours post-incubation using a microscope.

-

Phenotypic scoring is based on motility, morphology, and granularity of the parasites.[1]

-

For determination of IC50 and IC90 values, compounds that show activity in the initial screen are tested in a serial dilution format.[1]

In Vitro Adult Worm Viability Assay

This protocol outlines the procedure for evaluating compound efficacy against mature S. mansoni.

a. Parasite Preparation:

-

Adult S. mansoni worms are recovered from experimentally infected mice (e.g., NMRI mice) 7-8 weeks post-infection.

-

Worms are washed in culture medium (e.g., RPMI 1640 supplemented with L-glutamine, FCS, penicillin, and streptomycin) and placed in 24-well plates.

b. Assay Procedure:

-

Adult worms are incubated in the presence of test compounds at various concentrations.

-

Control wells contain worms in media with the corresponding vehicle concentration.

-

Plates are incubated at 37°C and 5% CO2 for a specified period, typically up to 72 hours.

c. Viability Assessment:

-

Worm viability is assessed at regular intervals by microscopic observation of motor activity and morphological changes.

-

A scoring system is often employed to quantify the effect of the compound.

-

Colorimetric assays, such as those using XTT or resazurin, can also be adapted to provide a more quantitative measure of viability by assessing metabolic activity.

Cytotoxicity Assay (L6 Rat Skeletal Muscle Cells)

This protocol is used to determine the selectivity of the compounds by assessing their toxicity to a mammalian cell line.

a. Cell Culture:

-

L6 rat skeletal muscle cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with FCS and antibiotics.

b. Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The test compounds are added to the cells in a range of concentrations.

-

Plates are incubated for 70 hours.

c. Viability Measurement (Resazurin-based):

-

After the incubation period, a resazurin solution is added to each well.

-

The plates are incubated for a further 1-4 hours to allow viable cells to reduce resazurin to the fluorescent resorufin.

-

Fluorescence is measured using a microplate reader at an excitation of ~560 nm and an emission of ~590 nm.

-

The fluorescence intensity is proportional to the number of viable cells. The IC50 value for cytotoxicity is then calculated.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the discovery and initial characterization of the schistosomula killing activity of a compound like this compound.

Caption: Workflow for identifying and characterizing antischistosomal compounds.

Mechanism of Action: An Unresolved Question

A critical aspect of developing new therapeutics is understanding their mechanism of action. For this compound and its N,N′-diarylurea analogs, the precise molecular target and the downstream signaling pathways that lead to schistosomula death are currently not well defined in the scientific literature.

N,N′-diarylurea compounds, such as sorafenib, are known to function as kinase inhibitors in the context of cancer therapy, often targeting pathways like the RAF/MEK/ERK signaling cascade. This inhibition disrupts crucial cellular processes like proliferation and survival. It is plausible that this compound exerts its antischistosomal effect through a similar mechanism, by inhibiting one or more essential kinases in S. mansoni. However, without direct experimental evidence, this remains speculative.

Future research should focus on target identification studies to unravel the specific molecular interactions of this compound within the parasite. Techniques such as chemical proteomics, genetic knockdown, and computational modeling could be employed to pinpoint the target protein(s) and subsequently elucidate the affected signaling pathways. A deeper understanding of the mechanism of action will be invaluable for optimizing the N,N′-diarylurea scaffold for improved efficacy and for the rational design of next-generation antischistosomal drugs.

Conclusion

This compound stands as a promising starting point for the development of new drugs against schistosomiasis, demonstrating potent activity against both the larval and adult stages of S. mansoni in vitro. This technical guide has provided a consolidated resource of the available quantitative data and detailed experimental protocols for the evaluation of this compound class. While the lack of a defined mechanism of action presents a current knowledge gap, the established in vitro and in vivo screening methodologies provide a clear path forward for the further investigation and optimization of N,N′-diarylurea-based antischistosomals. The ultimate goal remains the development of a novel, effective, and safe therapeutic to combat the global burden of schistosomiasis.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of MMV665852 against Schistosoma mansoni

Audience: Researchers, scientists, and drug development professionals in the field of schistosomiasis research.

Introduction

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, raises concerns about the potential for drug resistance, highlighting the urgent need for novel antischistosomal agents.[1] MMV665852, an N,N'-diarylurea compound, has emerged as a promising lead from the Medicines for Malaria Venture (MMV) Malaria Box, demonstrating significant in vitro activity against Schistosoma mansoni.[1] These application notes provide a comprehensive overview of the in vitro assay protocols for evaluating the efficacy of this compound against different life stages of S. mansoni.

Data Presentation

The in vitro activity of this compound and its analogs has been quantified against both newly transformed schistosomula (NTS) and adult S. mansoni worms. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of this compound against S. mansoni

| Life Stage | Parameter | Value | Reference |

| Adult Worms | IC50 | 0.8 µM | [1] |

| NTS | IC50 | Not explicitly stated for parent compound |

Table 2: In Vitro Activity of Selected Active Analogs of this compound against S. mansoni

| Compound Class | Life Stage | IC50 Range | IC90 Range | Reference |

| N,N'-diarylureas | Adult Worms | ≤0.8 µM | ≤2.4 µM | [1] |

| N,N'-diarylureas | NTS | ≤0.5 µM to 9.2 µM | ≤1.4 µM | [1] |

| N-phenyl benzamides | Adult Worms | ≤0.8 µM | ≤2.4 µM | [1] |

| N-phenyl benzamides | NTS | ≤0.5 µM | ≤1.4 µM | [1] |

| Aryl N-phenylcarbamates | Adult Worms | ≤0.8 µM | ≤2.4 µM | [1] |

| Aryl N-phenylcarbamates | NTS | ≤0.5 µM | ≤1.4 µM | [1] |

Experimental Protocols

Detailed methodologies for the in vitro screening of compounds against S. mansoni are crucial for reproducibility and comparison of results. The following protocols are synthesized from established screening assays.

Protocol 1: In Vitro Assay against Adult S. mansoni

Objective: To determine the viability of adult S. mansoni worms upon exposure to test compounds.

Materials:

-

Adult S. mansoni worms (49-70 days post-infection, recovered from mice by dissection)